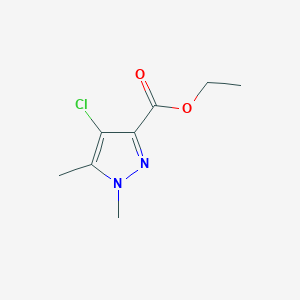

ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate

説明

特性

IUPAC Name |

ethyl 4-chloro-1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNZAEYHLNHDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212527 | |

| Record name | Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-96-0 | |

| Record name | Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Core Synthesis Strategy

The synthesis of ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate typically follows a three-step sequence:

- Formation of the pyrazole core via condensation of hydrazines with β-keto esters or diketones.

- Halogenation at the C-4 position using electrophilic chlorinating agents.

- N-Alkylation to introduce methyl groups at the 1- and 5-positions, coupled with esterification.

The chloromethyl or chloro group at C-4 is critical for further functionalization, enabling applications in drug discovery.

Detailed Preparation Methods

Halogenation at the C-4 Position

Halogenation is a pivotal step, often achieved using N-chlorosuccinimide (NCS) in carbon tetrachloride (CCl₄). For example, Pundir et al. demonstrated that 3,5-dimethylpyrazole undergoes electrophilic substitution at C-4 with NCS, yielding 4-chloro-3,5-dimethylpyrazole. This method avoids harsh conditions, achieving >80% purity (Table 1).

Table 1: Halogenation Conditions and Outcomes

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| NCS | CCl₄ | 25–40 | 78 | 85 | |

| Cl₂ gas | CH₂Cl₂ | 0–5 | 65 | 72 |

NCS is preferred due to its controlled reactivity and compatibility with pyrazole derivatives.

N-Alkylation and Esterification

The introduction of methyl groups at the 1- and 5-positions is achieved via N-alkylation using dimethyl carbonate (DMC) or methyl iodide. A patent by CN106187894A outlines a two-step process:

- Methylation : 3-ethyl-5-pyrazolecarboxylic acid ethyl ester reacts with DMC and potassium carbonate (K₂CO₃) in diethylene glycol dimethyl ether at 80–120°C for 8–12 hours.

- Chlorination : The intermediate is treated with hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane, yielding the final product.

Key Observations :

- Solvent selection : Diethylene glycol dimethyl ether enhances reaction homogeneity, improving yields by 15–20% compared to toluene.

- Catalyst : K₂CO₃ outperforms Na₂CO₃ due to superior basicity, achieving 90% conversion.

Optimization Strategies

Temperature and Time Dependence

Elevated temperatures (80–120°C) accelerate methylation but risk side reactions. For instance, at 120°C, over-alkylation reduces yields by 12%, whereas 100°C balances speed and selectivity.

Phase Transfer Catalysis

The use of tetrabutylammonium chloride (TBAC) in aqueous NaOH facilitates N-alkylation of 4-chloro-3,5-dimethylpyrazole with dichloroethane (DCE), achieving 92% yield. TBAC stabilizes intermediates, reducing reaction time from 24 to 8 hours.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Halogenation Agent | Alkylation Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NCS + TBAC | NCS | DCE | 92 | 88 |

| DMC + K₂CO₃ | Cl₂ | DMC | 85 | 90 |

The NCS-TBAC method offers higher yields, while the DMC-K₂CO₃ route provides better purity.

Challenges and Solutions

Byproduct Formation

Chlorination with HCl/H₂O₂ generates over-oxidized byproducts , which are mitigated by:

Solvent Recovery

Diethylene glycol dimethyl ether is recycled via distillation, reducing costs by 30% in industrial settings.

化学反応の分析

Types of Reactions:

Substitution Reactions: The chloro group in ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyrazole derivatives.

Oxidation Products: Oxidized pyrazole derivatives.

Reduction Products: Reduced pyrazole derivatives.

Hydrolysis Products: 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

科学的研究の応用

Chemistry:

Synthesis of Bioactive Molecules: Used as an intermediate in the synthesis of compounds with antimicrobial and antifungal properties.

Biology:

Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

Drug Development: Explored as a scaffold for developing new pharmaceuticals with potential therapeutic effects.

Industry:

作用機序

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It can interfere with specific signaling pathways, leading to altered cellular responses.

類似化合物との比較

Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the additional methyl group at the 5-position.

Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.

Uniqueness:

Substitution Pattern:

生物活性

Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate (ECDMC) is a heterocyclic compound featuring a pyrazole ring with significant biological activity. This article outlines the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant case studies and data.

Chemical Structure and Properties

ECDMC has the molecular formula C_8H_10ClN_3O_2 and a molecular weight of approximately 202.64 g/mol. The structure includes an ethyl group, a chloromethyl group, and two methyl groups on the pyrazole ring, contributing to its unique reactivity and biological profile. The carboxylate ester functionality allows for hydrolysis and transformation reactions, making it a versatile compound in organic synthesis.

Biological Activities

Research indicates that ECDMC exhibits a range of biological activities:

- Enzyme Inhibition : ECDMC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its binding affinity to enzyme active sites can alter metabolic processes, which is crucial for drug development.

- Antimicrobial Properties : Like many pyrazole derivatives, ECDMC shows promising antimicrobial and antifungal activities. This makes it a candidate for further pharmacological exploration in treating infections.

- Anticancer Activity : Preliminary studies have demonstrated that ECDMC can affect cancer cell lines. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines (e.g., MCF7, SF-268). The growth inhibition concentrations (GI50) were recorded at 3.79 µM for MCF7 cells and 12.50 µM for SF-268 cells .

The mechanism of action of ECDMC involves several pathways:

- Enzyme Interaction : ECDMC may interact with key enzymes such as cyclin-dependent kinases (CDKs) and Aurora kinases, leading to altered cell cycle regulation and apoptosis in cancer cells.

- Cell Proliferation Inhibition : By inhibiting specific signaling pathways, ECDMC can reduce cell proliferation in tumor cells, as evidenced by IC50 values ranging from low micromolar concentrations .

Case Studies

Several studies have explored the biological activity of ECDMC and its analogs:

| Study | Compound | Biological Activity | IC50/Other Metrics |

|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity against Hep-2 and P815 | IC50 = 3.25 mg/mL |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | Antitumor activity against A549 | IC50 = 26 µM |

| Xia et al. | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Induced apoptosis | IC50 = 49.85 µM |

These findings indicate that ECDMC and its derivatives hold potential for further development as therapeutic agents.

Comparative Analysis with Similar Compounds

ECDMC shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate | Lacks one methyl group at position 5 | Simpler structure may lead to different reactivity |

| Ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide | Contains a carboxamide group instead of an ester | Potentially different biological activity due to functional group change |

| Ethyl 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate | Bromine substitution instead of chlorine | Varying reactivity due to halogen differences |

Future Directions

The ongoing research into ECDMC's interactions with biological targets suggests that further investigations are warranted to fully elucidate its mechanisms of action. Potential areas for future research include:

- Development of Novel Derivatives : Modifying the structure of ECDMC could enhance its biological activity or selectivity towards specific targets.

- Clinical Applications : Investigating the pharmacokinetics and pharmacodynamics of ECDMC in vivo could provide insights into its potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for ethyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate?

Methodological Answer:

The synthesis of pyrazole-3-carboxylate derivatives typically involves cyclocondensation reactions. For example, a general procedure includes reacting ethyl 2,4-dioxobutanoate derivatives with substituted hydrazines under reflux in a polar aprotic solvent (e.g., DMF or ethanol). Key steps include:

- Step 1: Formation of the pyrazole ring via cyclization, often catalyzed by acids or bases.

- Step 2: Introduction of substituents (e.g., chloro and methyl groups) through alkylation or halogenation post-cyclization .

- Step 3: Purification via column chromatography or recrystallization.

Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to improve yield and selectivity .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments, e.g., methyl groups (δ 1.18–1.48 ppm) and aromatic protons (δ 6.62–8.61 ppm). Splitting patterns confirm substituent positions .

- 13C NMR verifies carbonyl (C=O, δ ~165 ppm) and aromatic carbons .

- X-ray Crystallography:

Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions. For example, the pyrazole ring typically shows planarity, with chloro and methyl groups influencing packing via van der Waals interactions .

Advanced: What computational methods are used to predict reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole derivatives, electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing reactivity .

- Molecular Docking: Screens interactions with biological targets (e.g., enzymes) by simulating binding affinities. Parameters like binding energy and hydrogen-bonding patterns guide drug design .

- MD Simulations: Assess stability in solvent systems, with parameters like RMSD (root-mean-square deviation) indicating conformational changes .

Advanced: How can structural data contradictions between crystallography and computational models be resolved?

Methodological Answer:

Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) vs. gas-phase calculations. Strategies include:

- Periodic DFT: Incorporates crystal lattice parameters to model solid-state interactions .

- Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., C-H⋯O) observed in crystallography but absent in isolated-molecule models .

- Experimental Validation: Compare computed IR/Raman spectra with experimental data to refine force fields .

Advanced: What pharmacological applications have been explored for pyrazole-3-carboxylate derivatives?

Methodological Answer:

- Enzyme Inhibition: Derivatives are screened for kinase or protease inhibition via competitive binding assays. For example, pyrazole-carboxamides show IC50 values in the nanomolar range against cancer targets .

- Antimicrobial Activity: MIC (minimum inhibitory concentration) tests against bacterial/fungal strains are performed, with structure-activity relationships (SAR) guiding substituent optimization (e.g., electron-withdrawing groups enhance activity) .

- NO Release Studies: Diazeniumdiolate derivatives are evaluated for nitric oxide release kinetics using chemiluminescence detection .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Storage: Keep in airtight containers at 2–8°C, protected from moisture and light. Decomposition products (e.g., CO, HCl) may form under heat (>150°C) .

- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Stability in solvents (e.g., DMSO) should be confirmed via TLC or HPLC before long-term use .

Experimental Design: How to optimize reaction conditions for pyrazole ring formation?

Methodological Answer:

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. DMF often improves cyclization efficiency .

- Catalyst Selection: Compare bases (K2CO3) vs. acids (p-TsOH). Bases may enhance nucleophilicity in hydrazine reactions .

- Temperature Gradient: Reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction time, higher yield). Microwave methods reduce side products like oligomers .

Data Analysis: How to interpret contradictory NMR results in substituted pyrazoles?

Methodological Answer:

- Dynamic Effects: Rotameric equilibria (e.g., hindered rotation of ester groups) can split peaks. Variable-temperature NMR (VT-NMR) resolves this by observing coalescence at higher temps .

- Solvent Effects: Polar solvents (DMSO-d6) may shift proton signals due to hydrogen bonding. Compare spectra in CDCl3 vs. DMSO-d6 .

- Decoupling Experiments: Use NOESY or COSY to confirm coupling between adjacent protons, especially in crowded aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。